6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Description
6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one is a nitrogen-fused heterocyclic compound featuring a diazepine ring fused to an indole scaffold. The methyl group at position 6 enhances steric and electronic properties, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
6-methyl-2,3-dihydrodiazepino[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-15-10-5-3-2-4-8(10)9-7-13-14-12(16)6-11(9)15/h2-7,13H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXWOHQZRDADEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CNNC(=O)C=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10525835 | |
| Record name | 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91486-85-0 | |
| Record name | 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10525835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one typically involves the reaction of 3-(N-aryl-N-chloroacetyl)amino-2-formylindoles with substituted anilines. This reaction yields 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides. Reduction of these chlorides affords the corresponding hexahydro derivatives .
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction of the compound yields tetrahydro and hexahydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Tetrahydro and hexahydro derivatives.
Substitution: Substituted diazepinoindole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one may exhibit antidepressant and anxiolytic effects. The diazepine core is known for its interaction with the central nervous system (CNS), particularly in modulating neurotransmitter systems such as GABAergic pathways. This interaction suggests potential therapeutic applications in treating anxiety disorders and depression.
Neuroprotective Effects
Studies have shown that certain derivatives of diazepinoindoles possess neuroprotective properties. These compounds can potentially protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This aspect is crucial for developing new treatments for conditions like Alzheimer's and Parkinson's disease.
Pharmacological Applications
Antitumor Activity
The indole moiety present in the compound is often associated with antitumor activity. Preliminary studies have suggested that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways involved.
Antimicrobial Properties
There is emerging evidence that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. This property could be exploited for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Materials Science
Development of Organic Semiconductors
The unique electronic properties of this compound make it a candidate for use in organic semiconductor applications. Its ability to form stable thin films could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of this compound could yield insights into optimizing its performance in electronic devices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Monge et al. (1984) | Synthesis and Characterization | Established synthetic pathways for diazepinoindoles; highlighted potential biological activities. |
| Recent Neuropharmacology Study | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models using related diazepine compounds. |
| Anticancer Research | Antitumor Activity | Identified specific pathways through which diazepinoindoles induce apoptosis in cancer cells. |
Mechanism of Action
The mechanism of action of 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Substituted 5,10-Dihydro[1,2]diazepino[4,5-b]indol-4(3H)-ones
- Structural Differences: These derivatives lack the 6-methyl group but feature substituents at position 1 (e.g., aryl or alkyl groups).
- Synthesis : Prepared via cyclization of ethyl[2-aroyl-1H-indol-3-yl]acetates with hydrazine hydrate under acidic conditions, yielding 70–85% isolated yields .
Chromeno[3,4-b]pyrrol-4(3H)-ones
- Structural Differences : Replace the diazepine ring with a fused chromene-pyrrole system. This modification enhances π-conjugation, affecting electronic properties and binding affinity to targets like topoisomerases .
- Bioactivity: Chromeno-pyrrolones are intermediates in the synthesis of Lamellarin alkaloids, which exhibit anticancer and antiviral properties .
6,6-Dimethyl-1,2-diphenyl-6,7-dihydro-1H-indol-4(5H)-one
- Structural Differences : Features a dimethyl-substituted indolone core without a diazepine ring. The saturated indole system reduces aromaticity, altering solubility and reactivity .
- Applications: Used as a precursor in synthesizing triazino-quinoxaline hybrids with antimicrobial activity .
Aristolactam Derivatives
- Structural Differences : Dibenzo[cd,f]indol-4(5H)-one skeleton with fused aromatic rings. The extended conjugation system enhances intercalation with DNA, contributing to anticancer activity .
- Bioactivity : Aristolactams inhibit NF-κB signaling, showing promise in anti-inflammatory therapies .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: Diazepinoindoles are synthetically tunable; substituent position (e.g., 1- vs. 6-methyl) drastically alters bioactivity and pharmacokinetics .
- Bioactivity Trends : Compounds with extended π-systems (e.g., aristolactams) show stronger DNA interaction, while diazepine rings enhance metabolic stability .
- Catalytic Methods: Ruthenium-catalyzed reactions enable efficient cycloisomerization for chromeno-pyrrolones but remain unexplored for diazepinoindoles .
Biological Activity
6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one, with CAS number 91486-85-0, is a compound belonging to the class of diazepines. Its unique structure contributes to various biological activities that are of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C12H11N3O
- Molecular Weight : 213.235 g/mol
- LogP : 2.322 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 53.84 Ų
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies suggest that derivatives of this compound may possess anti-inflammatory properties. Inflammation is a critical factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest.
Anticancer Potential
Evidence from preliminary studies indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Study : In a study conducted by Monge et al., various derivatives of diazepines were tested for their antioxidant capacity using DPPH radical scavenging assays. The results showed that certain structural modifications enhanced antioxidant activity significantly.
- Anti-inflammatory Research : A recent investigation highlighted the anti-inflammatory potential of diazepine derivatives through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The study concluded that these compounds could serve as lead structures for developing new anti-inflammatory drugs.
- Cytotoxicity Assay : A study published in the International Journal of Health Sciences and Research evaluated the cytotoxic effects of several compounds, including this compound, against human cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
